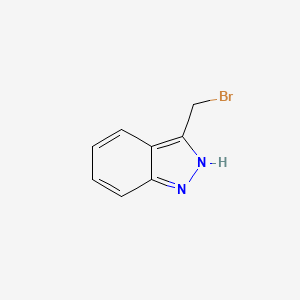

3-(Bromomethyl)-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKBCQWFKVKWIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630763 | |

| Record name | 3-(Bromomethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293758-70-0 | |

| Record name | 3-(Bromomethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Indazole Heterocyclic Scaffold in Drug Discovery and Chemical Synthesis

The indazole ring system, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in drug discovery. pharmablock.comnih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs. researchgate.net The indazole core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows it to bind effectively to a wide range of biological targets. samipubco.com

Indazole and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. nih.govresearchgate.net Notably, the indazole scaffold is a key component in numerous kinase inhibitors, which are crucial in cancer therapy. pharmablock.comnih.gov This is attributed to its ability to form pivotal interactions with the hinge residues of protein kinases. pharmablock.com Furthermore, indazole can act as a bioisostere for other important chemical groups like phenol (B47542) and indole, often leading to improved pharmacokinetic properties such as metabolic stability. pharmablock.comsamipubco.com

The synthetic accessibility and the possibility of functionalization at various positions of the indazole ring have made it a versatile platform for creating diverse chemical libraries for structure-activity relationship (SAR) studies. samipubco.com This flexibility allows medicinal chemists to fine-tune the pharmacological profiles of indazole-based compounds to optimize their efficacy and selectivity. samipubco.com

The Role of the Bromomethyl Moiety As a Synthetic Handle and Pharmacophore

The bromomethyl group (-CH2Br) attached to the 3-position of the indazole ring serves a dual purpose in academic research. Primarily, it functions as an exceptionally reactive "synthetic handle." The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. chemicalbull.com This reactivity allows for the straightforward introduction of a wide array of functional groups, enabling the synthesis of a vast library of 3-substituted-1H-indazole derivatives. chemicalbull.com

This versatility is a significant advantage in the drug discovery process, as it facilitates the rapid exploration of the chemical space around the indazole core to identify compounds with desired biological activities. The ability to easily modify the structure allows for the optimization of properties such as potency, selectivity, and pharmacokinetic parameters. samipubco.com

Beyond its role as a synthetic tool, the bromomethyl group itself, or the subsequent moiety introduced, can act as a pharmacophore. A pharmacophore is a part of a molecule's structure that is responsible for its biological or pharmacological activity. The nature of the substituent introduced via the bromomethyl handle can directly influence the compound's interaction with its biological target.

Scope and Objectives of Academic Research on 3 Bromomethyl 1h Indazole Derivatives

Direct Bromination Approaches at the C3 Position of the Indazole Ring

Direct bromination at the C3 position of the indazole ring is a common and efficient method for introducing a bromine atom. This can be achieved through electrophilic substitution on the indazole nucleus or radical bromination of a C3-methyl substituent.

One of the most widely used reagents for the regioselective bromination of the indazole ring at the C3 position is N-bromosuccinimide (NBS). The reaction conditions can be tuned to achieve high yields and selectivity. For instance, the bromination of various indazole derivatives can be carried out in solvents like acetonitrile (B52724) (MeCN), dichloromethane (B109758) (CH2Cl2), or chloroform (B151607) (CHCl3). chim.it Another effective brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which has been successfully employed in an ultrasound-assisted bromination of indazoles, offering a rapid and efficient protocol. nih.gov The reaction with DBDMH is typically performed in ethanol (B145695) at a moderate temperature, yielding 3-bromoindazoles in good yields. nih.gov

Alternatively, the synthesis of this compound can be accomplished by the radical bromination of 3-methyl-1H-indazole. This reaction is also commonly carried out using NBS in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a nonpolar solvent like carbon tetrachloride (CCl4).

| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Ref |

| 1H-Indazole | NBS | MeCN | rt, 16 h | 3-Bromo-1H-indazole | 67 | gre.ac.uk |

| 2-Phenyl-2H-indazole | DBDMH | Ethanol | 40 °C, ultrasound | 3-Bromo-2-phenyl-2H-indazole | 92 | nih.gov |

| 3-Methyl-1H-indazole | NBS, BPO | CCl4 | Reflux | This compound | - |

Precursor-Based Synthesis via Functional Group Interconversion (e.g., from 3-(hydroxymethyl)-1H-indazole)

An alternative strategy for the synthesis of this compound involves the chemical modification of a pre-existing functional group at the C3 position. A prominent example of this approach is the conversion of 3-(hydroxymethyl)-1H-indazole to the desired bromomethyl derivative. This transformation can be achieved using various brominating agents capable of converting a primary alcohol to an alkyl bromide, such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). A patent describes the preparation of 1-benzyl-3-(bromomethyl)-1H-indazole from 1-benzyl-3-(hydroxymethyl)-1H-indazole, highlighting the industrial applicability of this method. google.com

Another example of functional group interconversion is the deacylation of 5-(acetoxymethyl)-1-acetyl-1H-indazole with aqueous hydrobromic acid, which results in the formation of 5-(bromomethyl)-1H-indazole hydrobromide in high yield. thieme-connect.de Although this example pertains to the C5 position, the underlying principle of converting a protected hydroxyl group to a bromomethyl group is analogous and applicable to the C3-substituted isomers.

| Precursor | Reagent(s) | Product | Yield (%) | Ref |

| 1-Benzyl-3-(hydroxymethyl)-1H-indazole | Not specified | 1-Benzyl-3-(bromomethyl)-1H-indazole | - | google.com |

| 5-(Acetoxymethyl)-1-acetyl-1H-indazole | 48% aq HBr | 5-(Bromomethyl)-1H-indazole hydrobromide | 92 | thieme-connect.de |

Multi-Step Synthetic Strategies Involving Indazole Core Construction and Subsequent Bromomethylation

In many instances, particularly for the synthesis of substituted analogues, a multi-step approach is employed. This involves the initial construction of the indazole ring system followed by the introduction of the bromomethyl group. The synthesis of the indazole core can be achieved through various classical methods, such as the reaction of a substituted 2-aminobenzaldehyde (B1207257) with a hydrazine (B178648) derivative. austinpublishinggroup.com

A more contemporary approach involves palladium-catalyzed intramolecular C-N bond formation. For example, substituted indazoles can be prepared from 2-bromobenzaldehydes and arylhydrazines using a palladium catalyst. austinpublishinggroup.com Once the desired substituted indazole is synthesized, the bromomethyl group can be introduced at the C3 position, either by direct bromination if a suitable activating group is present or by functional group manipulation as described in the previous sections.

For instance, a synthetic route to a fluorine-containing indazole pharmaceutical intermediate involved a sequence of reactions including the construction of the indazole ring via cyclization, followed by other transformations. researchgate.net This highlights the modularity of multi-step syntheses in accessing complex indazole derivatives.

Application of Protective Group Chemistry (e.g., N1-BOC protection) in Synthesis of Substituted this compound

The use of protecting groups is a cornerstone of modern organic synthesis, and the preparation of this compound and its derivatives is no exception. The nitrogen atoms of the indazole ring can be nucleophilic, leading to undesired side reactions during synthesis. To circumvent this, protecting groups are often employed.

The tert-butoxycarbonyl (BOC) group is a commonly used protecting group for the N1 position of the indazole ring. The synthesis of tert-butyl this compound-1-carboxylate is a key intermediate that allows for further functionalization. biosynth.com The BOC group can be readily introduced by reacting the indazole with di-tert-butyl dicarbonate (B1257347) (Boc2O) and is stable under various reaction conditions, yet can be removed under acidic conditions. The use of a BOC-protected indazole allows for regioselective modifications, such as lithiation at the C3 position followed by reaction with an electrophile. chim.it

Another protecting group that has found utility in indazole chemistry is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. This group can be used to protect the N2 position of the indazole ring, which then directs regioselective lithiation and subsequent functionalization at the C3 position. researchgate.net

| Protected Compound | Protecting Group | Application | Ref |

| tert-Butyl this compound-1-carboxylate | N1-BOC | Intermediate for further functionalization | biosynth.com |

| N2-SEM protected indazole | N2-SEM | Directs regioselective C3-lithiation | researchgate.net |

Stereoselective and Regioselective Synthetic Approaches for this compound Derivatives

The development of stereoselective and regioselective methods is crucial for the synthesis of specific isomers of this compound derivatives, which is often a requirement for their biological activity.

Regioselectivity is a key consideration in the synthesis of substituted indazoles. For example, direct bromination of the indazole ring can occur at different positions depending on the substituents present and the reaction conditions. While bromination at the C3 position is often favored, methods for regioselective bromination at other positions, such as C7, have also been developed using N-bromosuccinimide in DMF at elevated temperatures. nih.gov The regioselectivity of N-alkylation of the indazole ring is also a well-studied area, with conditions being optimized to favor either N1 or N2 substitution. nih.gov

Stereoselective synthesis is particularly important when chiral centers are present in the target molecule. While specific examples for the stereoselective synthesis of this compound itself are not abundant in the literature, related methodologies for the synthesis of chiral indazole derivatives have been reported. For instance, a highly enantioselective C3-allylation of 1H-indazoles has been achieved using copper hydride catalysis, leading to the formation of C3-allyl-1H-indazoles with a quaternary stereocenter. researchgate.net Furthermore, methods for the synthesis of chiral spiro[cyclopropane-1,3'-indolin]-2'-ones containing an indazole moiety have been patented, indicating the growing interest in the stereocontrolled synthesis of complex indazole-based structures. google.com These advanced synthetic strategies pave the way for the preparation of enantiomerically pure this compound analogues with potentially unique pharmacological profiles.

Nucleophilic Substitution Reactions of the Bromomethyl Group

The most prominent feature of this compound's reactivity is the susceptibility of the bromomethyl group to nucleophilic substitution. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.

Reactions with Heteroatom Nucleophiles (e.g., N-, O-, S-containing compounds)

The benzylic-like bromide is readily displaced by nitrogen, oxygen, and sulfur nucleophiles to form a diverse array of derivatives. These reactions are fundamental to the synthesis of various biologically active molecules.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, react with this compound to yield the corresponding 3-(aminomethyl)-1H-indazoles. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide byproduct. For instance, the reaction with morpholine (B109124) would yield 3-((morpholino)methyl)-1H-indazole. These amino derivatives are precursors to compounds with potential therapeutic applications, including kinase inhibitors. researchgate.net

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the bromide to form ethers. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would produce 3-(methoxymethyl)-1H-indazole. Similarly, reactions with carboxylate salts can be employed to synthesize the corresponding esters.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for creating thioethers. The reaction of this compound with a thiol, in the presence of a base, leads to the formation of a 3-((thio)methyl)-1H-indazole derivative. simsonpharma.com These sulfur-containing compounds are of interest in various areas of chemical research.

Table 1: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles

| Nucleophile Type | Example Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|---|

| Nitrogen | Amines (e.g., Morpholine) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-(Aminomethyl)-1H-indazoles |

| Oxygen | Alkoxides (e.g., NaOMe) | Alcohol (e.g., MeOH) | 3-(Alkoxymethyl)-1H-indazoles |

| Sulfur | Thiolates (e.g., R-SNa) | Base, Solvent | 3-((Thio)methyl)-1H-indazoles |

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Enolates, Cyanides)

Carbon-carbon bond formation at the methyl position is achievable using various carbon-based nucleophiles, significantly expanding the structural diversity of accessible derivatives.

Grignard Reagents: While reactions with highly basic organometallic reagents like Grignard reagents can be complex due to the acidic N-H proton of the indazole ring, N-protected derivatives of this compound can undergo reaction with Grignard reagents to form 3-alkyl- or 3-aryl-substituted indazoles.

Enolates: Enolates, generated from ketones, esters, or other carbonyl compounds, can act as carbon nucleophiles. The reaction with an enolate would lead to the formation of a new C-C bond, attaching the carbonyl-containing fragment to the methyl group of the indazole.

Cyanides: The displacement of the bromide with a cyanide ion (e.g., from sodium cyanide) provides a straightforward route to 3-(cyanomethyl)-1H-indazole. This nitrile derivative is a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving the Bromomethyl Group

While less common than for aryl halides, the bromomethyl group can potentially participate in certain transition-metal-catalyzed cross-coupling reactions. These methods, however, are more established for the functionalization of the indazole ring itself, particularly at halogenated positions. researchgate.net For the bromomethyl group, its primary role is often as an electrophilic partner in alkylation reactions rather than a direct participant in standard cross-coupling cycles like Suzuki or Heck reactions.

Electrophilic and Radical Reactions at the Bromomethyl Position

The bromomethyl group is not typically a site for electrophilic attack. However, radical reactions are plausible. For instance, radical-initiated processes could lead to dimerization or reaction with other radical species. The benzylic nature of the C-Br bond makes it susceptible to homolytic cleavage under appropriate conditions, such as exposure to radical initiators or UV light.

Functionalization of the Indazole Core of this compound

The indazole ring itself is a key site for further derivatization, which can be performed before or after modification of the bromomethyl group. The two nitrogen atoms of the pyrazole (B372694) moiety are the primary sites for such reactions.

N-Alkylation and N-Acylation Reactions

Alkylation or acylation of the indazole nitrogen atoms is a common strategy to modify the compound's properties and to direct the regioselectivity of other reactions. beilstein-journals.orgnih.gov

N-Alkylation: Direct alkylation of this compound with an alkyl halide in the presence of a base typically results in a mixture of N1 and N2-alkylated products. beilstein-journals.org The ratio of these regioisomers is influenced by the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.gov For example, using sodium hydride in THF often favors N1 alkylation. nih.gov The steric and electronic properties of substituents on the indazole ring also play a crucial role in determining the regioselectivity. beilstein-journals.orgnih.gov

N-Acylation: The indazole nitrogens can be acylated using acid chlorides or anhydrides. This reaction is often used to install a protecting group, which can be important for subsequent transformations. For example, acylation can prevent unwanted side reactions at the nitrogen positions during manipulations of the bromomethyl group. Electrochemical methods have also been developed for the selective N1-acylation of indazoles. organic-chemistry.org

Table 2: N-Functionalization of the Indazole Core

| Reaction Type | Reagents | Typical Products | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, Cs₂CO₃), Solvent (e.g., THF, DMF) | Mixture of N1- and N2-alkylated indazoles | Regioselectivity depends on reaction conditions and substrate. beilstein-journals.orgnih.govbeilstein-journals.org |

| N-Acylation | Acid chloride or Anhydride, Base | N1- and/or N2-acylated indazoles | Can be used for protection or to modify electronic properties. organic-chemistry.org |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of the Indazole

The indazole ring system is generally considered electron-deficient due to the presence of the two nitrogen atoms in the pyrazole moiety, which deactivates the molecule towards electrophilic aromatic substitution (EAS) compared to benzene. However, substitution on the fused benzene ring is feasible under appropriate conditions. The regioselectivity of these reactions is governed by the electronic interplay between the fused pyrazole ring and any substituents present on the indazole core.

In the 1H-indazole tautomer, the N1 nitrogen atom has a pyrrole-like character and is electron-donating through resonance, while the N2 nitrogen is pyridine-like and electron-withdrawing. This complex distribution of electron density directs incoming electrophiles primarily to the 5- and 7-positions of the benzene ring. The presence of an electron-withdrawing group at the C3 position, such as the bromomethyl group, further deactivates the ring system but is not expected to fundamentally change this directional preference.

Detailed research findings on the electrophilic substitution of this compound itself are not extensively documented. However, the reactivity can be inferred from studies on analogous 3-substituted indazoles.

Nitration: Nitration is a classic example of electrophilic aromatic substitution. The position of nitration on the indazole ring is highly dependent on the reaction conditions and the existing substitution pattern. For instance, the nitration of 3-bromo-1-methyl-1H-indazole with fuming nitric acid in sulfuric acid at 0°C selectively yields 3-bromo-1-methyl-4-nitro-1H-indazole . In contrast, nitrating 3-bromo-1H-indazole under different conditions can lead to substitution at other positions, such as the 5- or 6-position smolecule.comevitachem.com. For example, the synthesis of 3-bromo-1-isobutyl-5-nitro-1H-indazole is achieved through the nitration of 3-bromo-1H-indazole followed by N-alkylation smolecule.com. These examples underscore the sensitivity of the reaction's regiochemical outcome to the substituents already present on the ring.

Halogenation: Direct halogenation of the benzene ring of an indazole is also a known transformation. In neutral or weakly acidic media, 1H-indazole reacts with bromine to give a mixture of products including 5-bromo-1H-indazole thieme-connect.de. The presence of substituents can direct the halogenation to specific positions. For example, fluorination of the aromatic ring has been shown to increase the inhibitory potency and selectivity of certain indazole-based enzyme inhibitors, highlighting the importance of benzene ring functionalization nih.gov.

The table below summarizes representative electrophilic aromatic substitution reactions on the indazole core, providing insight into the expected reactivity of this compound.

| Starting Material | Reagents and Conditions | Product | Position of Substitution | Reference |

| 3-Bromo-1-methyl-1H-indazole | fuming HNO₃, H₂SO₄, 0°C | 3-Bromo-1-methyl-4-nitro-1H-indazole | C4 | |

| 3-Bromo-6-chloro-1H-indazole | HNO₃, H₂SO₄ | 3-Bromo-6-chloro-4-nitro-1H-indazole | C4 | smolecule.com |

| 3-Bromo-4-chloro-1H-indazole | HNO₃, H₂SO₄ | 3-Bromo-4-chloro-6-nitro-1H-indazole | C6 | evitachem.com |

| 1H-Indazole | Br₂, neutral/weakly acidic media | 5-Bromo-1H-indazole | C5 | thieme-connect.de |

C3-Functionalization Beyond the Bromomethyl Group

The C3 position of the indazole scaffold is a primary site for derivatization to access a wide range of biologically active molecules. While the bromomethyl group in this compound is itself a versatile handle for nucleophilic substitution, significant research has focused on methods to introduce other functional groups directly at the C3 carbon of the indazole ring. These strategies typically start from an indazole that is unsubstituted at C3 or bears a suitable leaving group, such as a halogen, and allow for the construction of diverse molecular architectures.

A comprehensive review highlights numerous methods for the regioselective functionalization of indazoles at the C3 position, including halogenation, alkylation, arylation, acylation, nitration, and amination chim.it.

C3-Halogenation: The introduction of a halogen at the C3 position is a key step for further derivatization, particularly for metal-catalyzed cross-coupling reactions. 3-Iodo- and 3-bromoindazoles are common intermediates.

Iodination: 1H-indazole can be iodinated at the C3 position using iodine (I₂) and potassium hydroxide (B78521) (KOH) in a polar solvent like DMF chim.it.

Bromination: N-Bromosuccinimide (NBS) is widely used for the regioselective bromination of the C3 position of the indazole core chim.it.

C3-Arylation and Heteroarylation: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The Suzuki-Miyaura coupling is frequently employed to introduce aryl or heteroaryl moieties at the C3 position, typically starting from a 3-iodo- or 3-bromoindazole.

| Indazole Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |

| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 3-Phenyl-1H-indazole | chim.it |

| 1-(tert-Butoxycarbonyl)-3-iodo-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf), K₂CO₃, Dioxane/H₂O | 1-(tert-Butoxycarbonyl)-3-(4-methoxyphenyl)-1H-indazole | chim.it |

| 3-Iodo-1H-indazole | Various arylboronic acids | Pd(PPh₃)₄ | 3-Aryl-1H-indazoles | thieme-connect.de |

C3-Alkylation: Direct C3-alkylation of the indazole ring can be challenging but has been achieved through various innovative strategies. One notable method involves a copper-hydride (CuH) catalyzed, highly C3-selective allylation of N-(benzoyloxy)indazoles, which function as electrophilic indazole precursors. This approach allows for the synthesis of C3-allyl-1H-indazoles, including those with quaternary stereocenters, in high yield and enantioselectivity semanticscholar.org.

C3-Amination: The direct introduction of a nitrogen substituent at the C3 position is crucial for the synthesis of many pharmacologically relevant compounds. While direct amination can be difficult, methods using organophotoredox-catalyzed oxidative coupling have been developed for 2H-indazoles chim.it. For 1H-indazoles, multi-step sequences are more common, often proceeding through a halogenated intermediate.

The diverse methodologies available for C3-functionalization highlight the versatility of the indazole scaffold in synthetic and medicinal chemistry, enabling the creation of a vast library of derivatives with varied properties and potential applications nih.gov.

Advanced Applications in Organic and Medicinal Chemistry

Role as a Key Building Block for Complex Molecular Architectures

3-(Bromomethyl)-1H-indazole is a valuable building block for the synthesis of complex molecular architectures primarily due to the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of various side chains and functionalities, leading to the creation of diverse and intricate molecules with potential therapeutic applications.

The bromo substituent at the benzylic position is an excellent leaving group, making the methylene (B1212753) carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing larger molecules. For instance, O-alkylation of phenols, N-alkylation of amines, and S-alkylation of thiols with this compound are common strategies to incorporate the indazole moiety into larger structures.

A notable example of its application is in the synthesis of derivatives that can act as intermediates for pharmacologically active compounds. For example, the related compound 1-(bromomethyl)-4-fluorobenzene is used to alkylate the nitrogen of methyl 1H-indazole-3-carboxylate, demonstrating a similar nucleophilic substitution pathway that is applicable to this compound. nih.gov This highlights the general strategy of using bromomethyl-functionalized heterocycles to build complexity.

The versatility of this compound as a building block is further demonstrated by its use in multi-step syntheses. The indazole core can be further functionalized at other positions, either before or after the elaboration of the 3-bromomethyl group, allowing for a high degree of molecular diversity. This strategic functionalization is crucial in medicinal chemistry for the optimization of drug candidates, where fine-tuning of physicochemical properties and biological activity is required.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Type | Product Type | Potential Application |

|---|---|---|---|

| Phenol (B47542) | Oxygen Nucleophile | 3-(Phenoxymethyl)-1H-indazole | Building blocks for kinase inhibitors |

| Amine | Nitrogen Nucleophile | 3-(Aminomethyl)-1H-indazole | Scaffolds for CNS-active agents |

| Thiol | Sulfur Nucleophile | 3-(Thiomethyl)-1H-indazole | Intermediates for antiviral compounds |

| Carboxylate | Oxygen Nucleophile | Indazol-3-ylmethyl ester | Prodrug strategies |

Synthesis of Diverse Indazole-Fused Heterocyclic Systems

The strategic placement of the reactive bromomethyl group at the 3-position of the indazole ring, in proximity to the N1- and N2-positions of the pyrazole (B372694) ring, provides a unique opportunity for the construction of fused heterocyclic systems through intramolecular cyclization reactions. These reactions lead to the formation of novel polycyclic scaffolds with distinct three-dimensional shapes and potential for novel biological activities.

One common strategy involves the initial N-alkylation of a suitable nucleophile with this compound, followed by a subsequent intramolecular reaction to form a new ring. For example, reaction with a bifunctional nucleophile can introduce a side chain at the 3-position that is capable of cyclizing onto one of the nitrogen atoms of the indazole ring.

While direct examples of intramolecular cyclization starting from this compound to form fused systems are not extensively documented in readily available literature, the principles of heterocyclic synthesis support this application. For instance, a derivative of this compound, where the N1-position is functionalized with a group containing a nucleophilic center, could undergo an intramolecular SN2 reaction to form a fused ring system.

The synthesis of pyrimido[1,2-b]indazole derivatives from 3-aminoindazoles demonstrates the feasibility of building fused systems from the indazole core. mdpi.com Although this example starts with a different C3-substituent, it illustrates the general principle of using the 3-position as an anchor point for annulation reactions. The synthesis of pyrazolo[1,5-a]pyrimidines is another example of building fused systems, showcasing the versatility of pyrazole-type structures in forming complex heterocyclic architectures. nih.govresearchgate.neticm.edu.pl

Table 2: Potential Indazole-Fused Heterocyclic Systems from this compound Derivatives

| Reactant for N1-functionalization | Subsequent Reaction | Fused Ring System |

|---|---|---|

| 2-Aminoethanol | Intramolecular N-alkylation | Imidazo[1,2-b]indazole derivative |

| Ethyl 2-mercaptoacetate | Intramolecular S-alkylation followed by cyclization | Thiazolo[3,2-b]indazole derivative |

| Malononitrile | Knoevenagel condensation followed by cyclization | Pyrazolo[1,5-a]indazole derivative |

Development of Libraries of Novel Chemical Entities Based on the this compound Scaffold

The robust reactivity and versatility of this compound make it an ideal scaffold for the development of libraries of novel chemical entities in the context of drug discovery and medicinal chemistry. Parallel synthesis and combinatorial chemistry approaches can be effectively employed to rapidly generate a large number of structurally diverse compounds from this single starting material. spirochem.com

The core principle behind library synthesis using this compound is to react it with a diverse set of nucleophiles in a parallel fashion. Each reaction well or vessel would contain the indazole scaffold and a unique nucleophilic building block, leading to a library of compounds where the indazole core is constant, but the substituent at the 3-methyl position is varied. This allows for a systematic exploration of the structure-activity relationship (SAR) around this position.

The types of nucleophiles that can be used are vast and can be selected to introduce a wide range of chemical functionalities and physical properties. This includes, but is not limited to, various primary and secondary amines, phenols, thiols, and carboxylic acids. The resulting library of compounds can then be screened for biological activity against a variety of therapeutic targets.

The design and synthesis of 1H-indazole-3-carboxamide derivatives as potent kinase inhibitors illustrate the power of creating focused libraries around the indazole scaffold. nih.gov While this example focuses on the carboxamide at the 3-position, a similar library approach using this compound would involve the synthesis of ethers, amines, and thioethers. The development of such libraries is a key strategy in modern drug discovery for identifying hit and lead compounds.

Biological Activity and Pharmacological Potential of 3 Bromomethyl 1h Indazole Derivatives

Design and Synthesis of Bioactive Indazole Compounds for Therapeutic Applications

The design of bioactive indazole compounds often involves a fragment-based approach or the modification of existing pharmacophores known to interact with specific biological targets. For instance, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment for kinases. The synthesis of these derivatives typically starts from commercially available precursors, such as 2-fluorobenzonitrile (B118710) derivatives. A common synthetic route involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine (B178648) hydrate (B1144303) to form the core 1H-indazol-3-amine structure. This intermediate can then undergo various reactions, such as Suzuki coupling with substituted boronic acids, to introduce diversity at different positions of the indazole ring. Further modifications can be made to the 3-amino group, for example, by reacting it with chloroacetyl chloride followed by displacement with various amines to generate a library of compounds.

Another synthetic strategy involves the protection of the indazole nitrogen, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, followed by lithiation and reaction with carbon dioxide to introduce a carboxylic acid group at the 3-position. This carboxylic acid can then be coupled with a variety of amines to produce a range of 1H-indazole-3-carboxamides. The reactive nature of the 3-(bromomethyl) group also allows for facile nucleophilic substitution reactions, enabling the attachment of various functional groups and the creation of diverse chemical entities for biological screening.

Investigation of Anticancer and Antitumor Activities

Derivatives of 1H-indazole have demonstrated significant potential as anticancer and antitumor agents, with numerous studies reporting their efficacy against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation and survival.

For example, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against several human cancer cell lines. One of the compounds, 6o , showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.govjaptronline.comresearchgate.netmanipal.edu This compound also exhibited good selectivity, with a significantly higher IC50 of 33.2 µM against the normal HEK-293 cell line. nih.govjaptronline.comresearchgate.netmanipal.edu Further mechanistic studies revealed that 6o induced apoptosis and caused cell cycle arrest in K562 cells. nih.govjaptronline.comresearchgate.netmanipal.edu Another mercapto acetamide-derived compound, 5k , demonstrated potent inhibition of the Hep-G2 hepatoma cell line with an IC50 of 3.32 µM. nih.gov

Other indazole derivatives have been shown to target specific proteins involved in cancer progression. For instance, N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide (4 ) and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide (9 ) displayed significant antiproliferative activity against A2780 ovarian carcinoma and A549 lung adenocarcinoma cell lines, with IC50 values ranging from 4.21 to 18.6 µM. acs.org These compounds were also found to induce apoptosis and cause G2/M phase cell cycle arrest. acs.org

Assessment of Antimicrobial and Antifungal Properties

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Indazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.

A study evaluating a series of N-methyl-3-aryl indazoles demonstrated their in-vitro antimicrobial effects against various bacterial and fungal strains. Compounds 5a , 5b , 5i , and 5j showed excellent inhibitory activity against different microbial strains. Specifically, compounds 5a , 5f , and 5i were effective against the Gram-negative bacterium Xanthomonas campestris with a Minimum Inhibitory Concentration (MIC) of 50 µL. Compounds 5b and 5d exhibited potent activity against the fungal strain Candida albicans with an MIC of 75 µL.

Another study investigated the antibacterial activity of 3-methyl-1H-indazole derivatives against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). One of the synthesized compounds, 1d (1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole), showed the best antibacterial activity against both bacterial strains at a concentration of 300 μg/ml, comparable to the standard drug ciprofloxacin.

In the realm of antifungal agents, a series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives were synthesized and evaluated. The analog 12j , which has a 5-bromo substitution on the indazole ring, exhibited significant antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. doi.org Furthermore, oral administration of 12j demonstrated excellent efficacy in a murine infection model of Candida albicans. doi.org

Exploration of Anti-inflammatory Efficacy

Indazole derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate key inflammatory pathways. Both in vivo and in vitro models have been utilized to assess their efficacy.

In a study using the carrageenan-induced hind paw edema model in rats, indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole (B21905), exhibited significant, dose-dependent, and time-dependent anti-inflammatory activity. nih.gov 5-aminoindazole, at a dose of 100 mg/kg, produced a maximum inhibition of edema of 83.09%. nih.gov The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov

In vitro assays have further elucidated the mechanisms underlying the anti-inflammatory effects of these indazole derivatives. 6-nitroindazole was found to be a potent inhibitor of COX-2 with an IC50 value of 89.42 μM. nih.gov The compounds also demonstrated inhibitory effects on the production of TNF-α and IL-1β, with 6-nitroindazole showing IC50 values of 98.65 μM and 100.75 μM, respectively. nih.gov

Studies on Enzyme Inhibition and Modulation of Signaling Pathways (e.g., MAPKAP Kinases, Nitric Oxide Synthase, Phosphodiesterases)

The versatility of the indazole scaffold allows for its interaction with a wide range of enzymes and signaling proteins, making it a valuable template for the design of specific inhibitors.

MAPKAP Kinases: A series of 1H-indazole amide derivatives have been developed as potent inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2), key components of the MAPK signaling pathway. Optimized compounds demonstrated significant inhibition of ERK1/2 enzyme activity and the growth of BRAF mutant HT29 cells. nih.gov

Nitric Oxide Synthase (NOS): Indazole derivatives have been identified as inhibitors of nitric oxide synthases. A study of 7-monosubstituted and 3,7-disubstituted indazoles revealed that substitution of 1H-indazole-7-carbonitrile with a bromine atom at the C-3 position enhanced the inhibitory effects by 10-fold. acs.org Another study on fluorinated indazoles showed that 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole (16 ) inhibited NOS-II activity by 80% without affecting NOS-I activity, indicating a degree of selectivity. researchgate.net

Phosphodiesterases (PDEs): While specific studies on 3-(bromomethyl)-1H-indazole derivatives as PDE inhibitors are limited in the provided context, the broader class of indazole-containing compounds has been explored for this activity. The general principle of PDE inhibition involves preventing the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways.

Evaluation of Neurotransmitter Receptor Modulation

Certain indazole derivatives have been found to interact with neurotransmitter receptors, suggesting their potential for the treatment of central nervous system (CNS) disorders.

A series of indazole and indolizine-3-carboxylic acid derivatives were identified as potent 5-HT3 receptor antagonists. One of these compounds, 6g (BRL 43694), was found to be both potent and selective and proved to be an effective antiemetic agent. More recently, novel indazole derivatives have been described as serotonergic psychedelic agents, with activity as agonists or partial agonists at brain serotonin (B10506) 5-hydroxytryptamine 2A (5-HT2A) receptors. acs.org These compounds are being explored for the treatment of psychosis and other mental illnesses. acs.org Additionally, some N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide derivatives, such as AB-FUBINACA, have been reported as potent cannabinoid CB1 receptor modulators.

Other Reported Biological Activities (e.g., Antiviral, Antidiabetic, Antispermatogenic)

The therapeutic potential of indazole derivatives extends beyond the previously mentioned activities, with reports of their efficacy in other important areas of medicine.

Antiviral Activity: While specific data on this compound derivatives is not extensively detailed in the provided search results, the broader class of indazole-containing compounds has shown promise as antiviral agents. For example, novel indazole-2-pyrone hybrids are being investigated for their potential against HIV-1 and coronaviruses. doi.org

Antidiabetic Activity: A series of newly synthesized indazole-based thiadiazole hybrid derivatives were evaluated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Several derivatives demonstrated remarkable inhibitory activity, with some exhibiting superior potency compared to the standard drug acarbose. nih.gov

Antispermatogenic Activity: A series of halogenated 1-benzylindazole-3-carboxylic acids have been identified as a new class of antispermatogenic agents. Compounds such as 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (11 ), 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid (13 ), and 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid (27 ) showed potent activity in inhibiting spermatogenesis. Histological examination revealed disorganization of the seminiferous tubules with a loss of spermatocytes and spermatids.

In Vitro and In Vivo Pharmacological Screening Methodologies

The evaluation of the pharmacological potential of this compound derivatives involves a range of standardized in vitro and in vivo screening methodologies. These assays are crucial for determining the biological activity, potency, and potential therapeutic applications of these compounds, particularly in the context of anticancer and anti-inflammatory research.

In Vitro Pharmacological Screening

In vitro assays are fundamental in the preliminary assessment of the biological activity of this compound derivatives. These methods are typically rapid, cost-effective, and allow for the screening of a large number of compounds to identify promising candidates for further investigation.

A primary focus of research on indazole derivatives has been their potential as anticancer agents. The antiproliferative activity of these compounds is commonly evaluated using cell-based assays that measure cell viability and growth inhibition in various cancer cell lines.

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. springernature.com In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

The general procedure for the MTT assay involves seeding cancer cells, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma), into 96-well plates and allowing them to adhere overnight. The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 24 to 72 hours. texaschildrens.org Following the treatment period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation. Finally, a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength, usually around 570 nm. springernature.com The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Illustrative Antiproliferative Activity of Indazole Derivatives in Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Indazole Derivative A | A549 (Lung) | 5.2 |

| Indazole Derivative B | MCF-7 (Breast) | 2.8 |

| Indazole Derivative C | HCT116 (Colon) | 7.1 |

| Indazole Derivative D | HepG2 (Liver) | 4.5 |

Understanding the mechanism by which a compound inhibits cell proliferation often involves analyzing its effect on the cell cycle. Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard technique used for this purpose. abcam.comabcam.co.jp PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content in the cell. abcam.com

For cell cycle analysis, cancer cells are treated with the indazole derivatives for a defined period. After treatment, the cells are harvested, fixed in cold ethanol (B145695), and then treated with RNase to prevent the staining of RNA. abcam.co.jpbio-rad-antibodies.com The cells are subsequently stained with a PI solution and analyzed by flow cytometry. abcam.combio-rad-antibodies.com The resulting DNA content histograms can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compounds.

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. Western blotting is a powerful technique used to detect the expression levels of key proteins involved in the apoptotic cascade. abcam.combio-rad-antibodies.com

To assess apoptosis, cancer cells are treated with the indazole derivatives. Following treatment, total protein is extracted from the cells, and the protein concentration is determined. Equal amounts of protein from each sample are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. abcam.com The membrane is then probed with primary antibodies specific for apoptotic marker proteins, such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved caspase-3 (an executioner caspase). bio-rad-antibodies.comresearchgate.net After incubation with secondary antibodies conjugated to an enzyme, the protein bands are visualized using a chemiluminescent substrate. A decrease in the Bcl-2/Bax ratio and an increase in the level of cleaved caspase-3 are indicative of apoptosis induction. researchgate.netyoutube.com

In Vivo Pharmacological Screening

In vivo studies are essential for evaluating the pharmacological effects of this compound derivatives in a whole-animal system. These models provide valuable information on the efficacy, and pharmacokinetic profile of the compounds.

To evaluate the in vivo anticancer potential of indazole derivatives, xenograft tumor models in immunocompromised mice are commonly employed. nih.govnih.gov In this model, human cancer cells, such as the 4T1 murine breast cancer cell line, are subcutaneously injected into the flank of the mice. nih.govnih.gov

Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment groups receive the indazole derivative, typically administered intraperitoneally or orally, at various doses for a specified duration. nih.gov The control group receives the vehicle. Tumor growth is monitored regularly by measuring the tumor volume with calipers. nih.gov At the end of the study, the tumors are excised and weighed. A significant reduction in tumor volume and weight in the treated groups compared to the control group indicates in vivo anticancer efficacy.

Table 2: Example of In Vivo Antitumor Activity of an Indazole Derivative in a 4T1 Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle Control | 1500 | - |

| Indazole Derivative (10 mg/kg) | 850 | 43.3 |

| Indazole Derivative (25 mg/kg) | 500 | 66.7 |

The anti-inflammatory potential of indazole derivatives can be assessed using the carrageenan-induced paw edema model in rats, a widely accepted and reproducible model of acute inflammation. researchgate.netnih.gov

In this assay, a subcutaneous injection of carrageenan solution into the plantar surface of a rat's hind paw induces a localized inflammatory response characterized by edema. nih.govnih.gov The test compounds or a standard anti-inflammatory drug are administered to the rats, usually orally or intraperitoneally, prior to the carrageenan injection. nih.govinotiv.com The paw volume is measured at various time points after carrageenan injection using a plethysmometer. nih.gov The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group. A significant reduction in paw edema indicates the anti-inflammatory activity of the compound. researchgate.net

Structure Activity Relationship Sar and Mechanistic Insights

Influence of the Bromomethyl Group on Target Binding and Biological Efficacy

While 3-(bromomethyl)-1H-indazole is primarily utilized as a reactive intermediate, the functional group introduced at this position is a critical determinant of biological activity. The C3-position of the indazole ring is a key vector for chemical modification, and the bromomethyl group acts as an efficient electrophilic handle for introducing a wide array of substituents through nucleophilic substitution.

The significance of the C3-position is underscored in numerous studies. For instance, the specific regiochemistry of an amide linker at this position is crucial for the activity of indazole-3-carboxamides as blockers of calcium-release activated calcium (CRAC) channels. nih.gov A compound with a 3-carboxamide linkage actively inhibits calcium influx, whereas its reverse amide isomer is completely inactive, highlighting the critical orientation of functionalities at the C3-position for target engagement. nih.gov

In the broader context of indazole-based drug design, the substituent at the C3-position frequently interacts with key residues in the target protein's binding site. In kinase inhibitors, for example, groups at this position can form hydrogen bonds or hydrophobic interactions that are essential for potent inhibition. nih.gov The bromomethyl group serves as a precursor to these crucial functionalities, enabling the exploration of SAR and the optimization of ligand-receptor interactions. Its role is therefore foundational, providing the chemical means to attach the pharmacophoric elements that ultimately govern target binding and biological efficacy.

Impact of Substituents on the Indazole Ring and N-Positions on Activity and Selectivity

Substituents on the Benzene (B151609) Ring: The nature and position of substituents on the carbocyclic portion of the indazole ring are critical for tuning biological activity. In the development of antitumor agents, the presence of a fluorine atom at the para-position of a phenyl group attached to C5 of the indazole was found to be crucial for activity. nih.gov Similarly, in the design of fibroblast growth factor receptor (FGFR) inhibitors, fluorine substitution at the 6-position of the indazole ring resulted in potent activity, whereas fluorine on other appended rings was not well-tolerated. nih.gov These examples demonstrate that specific halogenation patterns on the core structure can significantly enhance potency.

Substituents on the N-Positions: Alkylation or arylation at the N1 or N2 positions of the pyrazole (B372694) ring is a key strategy for modulating activity and selectivity. The thermodynamic stability generally favors the 1H-indazole tautomer over the 2H form. nih.govnih.gov However, the biological activity can be highly dependent on the specific regioisomer. For instance, in a series of antispermatogenic agents, the presence of substituted benzyl (B1604629) groups at the N1 position was found to be essential for activity, while the corresponding 2-benzyl isomer showed no activity. austinpublishinggroup.com Conversely, some kinase inhibitors require substitution at the N2 position for optimal target engagement. nih.gov The regioselectivity of N-alkylation can be controlled by the substituents already present on the indazole ring; electron-deficient indazoles often favor N1-alkylation. beilstein-journals.org

The following table summarizes the observed effects of various substitutions on the indazole scaffold.

| Substitution Position | Substituent Type | Observed Effect | Target/Activity |

| C5 | p-Fluorophenyl | Crucial for antitumor activity. | Antitumor |

| C6 | Fluorine | Resulted in potent inhibition. nih.gov | FGFR Kinase |

| N1 | Substituted Benzyl Groups | Essential for activity (N2-isomer inactive). austinpublishinggroup.com | Antispermatogenic |

| N2 | Various | Can be critical for kinase inhibition. nih.gov | Kinases |

These findings underscore the importance of systematic modification of the entire indazole scaffold to achieve desired therapeutic properties.

Elucidation of Molecular Mechanisms of Action (MOA)

Derivatives of the indazole scaffold have been shown to exhibit a wide range of biological activities by modulating various cellular targets. The versatility of the indazole core allows it to serve as a framework for inhibitors of enzymes, receptors, and ion channels.

One prominent mechanism of action is protein kinase inhibition . The indazole nucleus is a key pharmacophore in numerous kinase inhibitors, including approved anticancer drugs like Axitinib and Pazopanib. nih.govnih.gov Indazole-based compounds have been developed as potent inhibitors of various kinases, including:

Vascular Endothelial Growth Factor Receptor (VEGFR-2): Crucial for angiogenesis, its inhibition is a key strategy in cancer therapy. nih.gov

Fibroblast Growth Factor Receptors (FGFR1/2): Indazole derivatives have been designed to target these receptors, which are implicated in cell proliferation and differentiation. nih.gov

Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to indazole derivatives that potently inhibit EGFR and its mutants in non-small cell lung cancer. nih.gov

p21-activated kinase 1 (PAK1): A target involved in tumor progression, migration, and invasion. nih.gov

Another significant MOA for indazole derivatives is the modulation of ion channels . For example, indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel. nih.gov By inhibiting this channel, these compounds prevent the influx of extracellular calcium, which in turn stabilizes mast cells and inhibits the release of pro-inflammatory mediators. nih.gov

Furthermore, indazole derivatives have shown activity as serotonin (B10506) 5-HT3 receptor antagonists , such as the clinically used drug Granisetron, which is employed to prevent chemotherapy-induced nausea and vomiting. nih.govaustinpublishinggroup.com

| Compound Class | Molecular Mechanism of Action (MOA) | Therapeutic Area |

| Indazole-based Kinase Inhibitors | Inhibition of protein kinases (e.g., VEGFR, FGFR, EGFR, PAK1). nih.govnih.gov | Oncology |

| Indazole-3-carboxamides | Blockade of CRAC channels, inhibiting calcium influx. nih.gov | Inflammation, Autoimmune Disorders |

| N(1)-C(3)-disubstituted indazoles | Antagonism of serotonin 5-HT3 receptors. nih.govaustinpublishinggroup.com | Chemotherapy Side Effects |

The diverse mechanisms of action highlight the privileged nature of the indazole scaffold in medicinal chemistry.

Ligand-Receptor Interaction Studies for this compound Derivatives

Molecular docking and computational studies are invaluable tools for understanding how indazole derivatives bind to their biological targets. These studies reveal the specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that govern binding affinity and selectivity.

In the context of kinase inhibition, the indazole core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. For example, in FMS-like tyrosine kinase 3 (FLT3) inhibitors, the N-H of the indazole ring forms a hydrogen bond with the amide backbone of a key cysteine residue (Cys694). tandfonline.com This interaction anchors the inhibitor in the ATP-binding pocket.

Further interactions are dictated by the substituents on the indazole scaffold. Molecular docking of indazole derivatives into the active site of the breast cancer aromatase enzyme showed that key interactions were formed with residues such as Arg115 and Met374. derpharmachemica.com Specifically, hydrogen bonds between the ligand and the side chain of Arg115 were identified as being crucial for high binding affinity. derpharmachemica.com

Computational studies on 1H-indazol-3-amine derivatives targeting the Bcr-Abl kinase revealed that the most potent compounds bound in a manner similar to the approved drug Imatinib. nih.gov This indicates that the indazole scaffold can effectively mimic the binding mode of established pharmacophores. Similarly, docking studies of indazole derivatives against renal cancer-related proteins helped identify the most promising ligands based on their predicted binding energies and interactions with active site residues. nih.gov

These ligand-receptor interaction studies provide a rational basis for the observed SAR and guide the design of new derivatives with improved potency and selectivity. The consistent role of the indazole N-H group as a hydrogen bond donor is a recurring theme in many of these studies, particularly for kinase inhibitors. tandfonline.com

Design Strategies for Optimizing Potency, Selectivity, and Metabolic Stability

The development of potent and selective indazole-based therapeutic agents relies on a variety of modern drug design strategies. These approaches leverage computational tools and empirical screening methods to systematically optimize lead compounds.

Structure-Based and Fragment-Based Design: Structure-based drug design is a powerful strategy that uses the three-dimensional structure of the target protein to guide the design of inhibitors. This approach was successfully used to develop potent inhibitors of FGFR1 and EGFR kinases. nih.govnih.gov By visualizing the binding pocket, researchers can design molecules that achieve optimal complementarity with the target.

A related technique is fragment-based screening, which was used to identify 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors. nih.gov This method involves screening small molecular fragments to find those that bind weakly to the target, and then growing or linking these fragments to create more potent leads.

In Silico and Knowledge-Based Approaches: Computational methods play a crucial role in modern drug discovery. In silico fragment-based approaches and knowledge-based drug design have been utilized to identify novel indazole derivatives as potent Aurora kinase inhibitors. nih.gov Virtual screening and structure-based optimization have also been employed to design selective inhibitors of Bromodomain-containing Protein 4 (BRD4).

SAR-Guided Optimization: Systematic SAR studies are fundamental to optimizing lead compounds. For PAK1 inhibitors, SAR analysis revealed that substituting an appropriate hydrophobic ring to fit into a deep back pocket and introducing a hydrophilic group into the solvent-exposed region were critical for improving both inhibitory activity and selectivity. nih.gov In the development of FLT3 inhibitors, optimization focused on the linker connecting the indazole and benzimidazole (B57391) fragments to better occupy a hydrophobic pocket adjacent to the ATP-binding site. tandfonline.com

These rational design strategies have proven highly effective in transforming initial hits into highly potent and selective clinical candidates, underscoring the versatility and therapeutic potential of the indazole scaffold. nih.govnih.govtandfonline.comnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of indazole derivatives. nih.gov By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic properties, and the distribution of electron density.

Electronic Structure Analysis: Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) surface is another valuable tool, which maps the electrostatic potential onto the molecule's electron density surface. nih.gov This map helps identify regions that are rich or deficient in electrons, thereby predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov

Reactivity Predictions: DFT calculations can also be used to predict regioselectivity in chemical reactions involving the indazole scaffold. For instance, Natural Bond Orbital (NBO) analyses can calculate the partial charges on the N¹ and N² atoms of the indazole ring. These charges, along with Fukui indices, help rationalize and predict whether alkylation or other substitutions will occur at the N¹ or N² position under specific reaction conditions. beilstein-journals.orgresearchgate.net Such theoretical studies provide mechanistic insights that support experimental observations. beilstein-journals.org

Table 1: Representative Parameters from DFT Calculations for Indazole Derivatives

| Parameter | Method | Basis Set | Typical Application | Reference |

|---|---|---|---|---|

| HOMO-LUMO Energy Gap | DFT | B3LYP/6-31G(d,p) | Predicts chemical reactivity and stability. | nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | B3LYP/6-31G(d,p) | Identifies sites for electrophilic/nucleophilic attack. | nih.gov |

| N¹ and N² Partial Charges | NBO Analysis | - | Predicts regioselectivity of N-alkylation. | beilstein-journals.org |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as an indazole derivative, interacts with a biological target, typically a protein receptor. These methods are fundamental in structure-based drug design.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. derpharmachemica.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their binding affinity. Studies on various indazole derivatives have used docking to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the active sites of enzymes like aromatase, cyclooxygenase-2 (COX-2), and Leishmania trypanothione (B104310) reductase. derpharmachemica.comresearchgate.netnih.gov The binding energy values (often expressed in kcal/mol) obtained from docking are used to rank and prioritize compounds for further investigation. nih.govderpharmachemica.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to assess the stability of the predicted ligand-receptor complex over time in a simulated biological environment. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a dynamic view of the binding interactions. researchgate.net These simulations can confirm the stability of the ligand in the active site and analyze fluctuations in its position, which helps in understanding the durability of the intermolecular interactions identified in docking studies. nih.govnih.gov

Table 2: Example of Molecular Docking Results for Indazole Derivatives Against Biological Targets

| Derivative Class | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Substituted Indazoles | Aromatase | Arg115, Met374 | -7.7 to -8.0 | derpharmachemica.com |

| 1H-Indazole Analogs | COX-2 | Not Specified | -8.46 to -9.11 | researchgate.net |

| 3-chloro-6-nitro-1H-indazole | Trypanothione Reductase | Not Specified | Not Specified | nih.gov |

In Silico Screening and Virtual Ligand Design for Identifying Novel Scaffolds

In silico screening and virtual ligand design leverage computational power to search large compound libraries and create novel molecular structures with desired biological activities. These approaches accelerate the early stages of drug discovery by identifying promising lead compounds based on the indazole scaffold.

Virtual Screening: Virtual screening involves the computational assessment of large databases of chemical compounds to identify molecules that are likely to bind to a specific drug target. For the indazole class, pharmacophore-based screening has been successfully used. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model is then used as a filter to screen libraries for compounds that match these features, leading to the identification of new potential inhibitors. nih.gov

Structure-Based Optimization: Once initial hits are identified, structure-based design and optimization are employed to improve their potency and selectivity. nih.gov Using the crystal structure of the target protein, medicinal chemists can computationally modify the indazole scaffold, for example, by adding or altering substituents, to enhance its interactions with the active site. This iterative process of design, synthesis, and evaluation has led to the development of potent and selective indazole-based inhibitors for targets such as Bromodomain-containing Protein 4 (BRD4), a key regulator of gene expression implicated in cancer. nih.gov

Prediction of Conformational Preferences and Tautomeric Forms

Computational methods are crucial for understanding the three-dimensional structure and isomeric forms of indazole compounds. The conformational flexibility and the potential for tautomerism are key determinants of a molecule's biological activity and chemical properties.

Tautomeric Forms: The indazole ring exhibits annular tautomerism, meaning the single proton on the pyrazole (B372694) ring can reside on either nitrogen atom, leading to the 1H-indazole and 2H-indazole forms. beilstein-journals.orgresearchgate.net Quantum chemical calculations have been extensively used to determine the relative stability of these tautomers. nih.gov For the parent indazole and many of its derivatives, theoretical studies consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgresearchgate.netnih.gov These predictions are generally in agreement with experimental data. nih.gov

Conformational Preferences: For flexible molecules like 3-(Bromomethyl)-1H-indazole, which has a rotatable bromomethyl group, theoretical calculations can predict the most stable conformations. By calculating the potential energy surface as a function of key torsion angles, researchers can identify low-energy conformers. This information is vital for understanding how the molecule might orient itself when interacting with a receptor. Studies on related substituted indoles and indazoles have shown that the orientation between the core heterocyclic ring and its substituents is a critical factor for establishing intermolecular interactions, such as hydrogen bonds and π–π stacking, which stabilize crystal packing and ligand-receptor binding. nih.govnih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1H-Indazole |

| 2H-Indazole |

| 3-chloro-6-nitro-1H-indazole |

| Bromodomain-containing Protein 4 (BRD4) |

| 5-(bromomethyl)-1H-indazole |

Advanced Research Methodologies and Analytical Characterization for 3 Bromomethyl 1h Indazole

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of 3-(Bromomethyl)-1H-indazole. Each technique provides unique and complementary information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on the indazole ring, the methylene (B1212753) (-CH2-) protons of the bromomethyl group, and the N-H proton. The chemical shifts and coupling patterns of the aromatic protons are characteristic of the substitution pattern on the benzene (B151609) portion of the indazole core. The methylene protons would typically appear as a singlet, while the N-H proton often presents as a broad signal. In ¹³C NMR spectroscopy, a specific number of signals corresponding to each unique carbon atom in the molecule would be observed, including the methylene carbon and the carbons of the bicyclic aromatic system.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would indicate the N-H stretching vibration. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aromatic C=C bending vibrations are observed in the 1450-1600 cm⁻¹ region. A key signal confirming the presence of the bromomethyl group would be the C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum, around 600-700 cm⁻¹. derpharmachemica.com

Mass Spectrometry (MS) determines the molecular weight and can provide information about the compound's structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

| Technique | Feature | Expected Chemical Shift / Frequency / m/z |

|---|---|---|

| ¹H NMR | Aromatic Protons (C4-H, C5-H, C6-H, C7-H) | δ 7.0-8.0 ppm |

| Methylene Protons (-CH₂Br) | δ 4.5-5.0 ppm | |

| Amine Proton (N-H) | δ 12.0-13.0 ppm (broad) | |

| IR Spectroscopy | N-H Stretch | 3100-3300 cm⁻¹ (broad) |

| Aromatic C=C Bending | 1450-1600 cm⁻¹ | |

| C-Br Stretch | 600-700 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 210/212 |

| Isotopic Pattern | Characteristic 1:1 ratio for Bromine isotopes (⁷⁹Br/⁸¹Br) |

Chromatographic Methods for Purification and Purity Assessment (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a reaction and to determine the appropriate solvent system for larger-scale purification. google.com.na For indazole derivatives, silica (B1680970) gel is commonly used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. google.com.nanih.gov The compound's retention factor (Rf) value provides a qualitative measure of its polarity.

High-Performance Liquid Chromatography (HPLC) is a more advanced technique that provides high-resolution separation for both purification (preparative HPLC) and purity analysis (analytical HPLC). In reversed-phase HPLC, which is commonly used for compounds of moderate polarity like indazole derivatives, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with pH modifiers. pnrjournal.com A UV detector is typically employed for detection, as the indazole ring system strongly absorbs UV light. nih.gov The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate mixtures | UV Light (254 nm) |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | TLC, UV |

| Reversed-Phase HPLC | C8 or C18 | Acetonitrile/Water or Methanol/Aqueous Buffer | UV (e.g., 220 nm, 300 nm) pnrjournal.comnih.gov |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. While the specific crystal structure of this compound is not reported in the literature, analysis of closely related bromo-indazole derivatives demonstrates the utility of this method.

For instance, the crystal structure of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate has been determined. google.com.na The analysis reveals critical structural information, such as the planarity of the fused pyrazole (B372694) and benzene rings and the dihedral angles between different parts of the molecule. google.com.na Such data is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π–π stacking, which govern the crystal packing. google.com.na

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.8281 (2) Å |

| b = 9.8711 (4) Å | |

| c = 11.6668 (5) Å | |

| Dihedral Angle (Pyrazole/Benzene rings) | 2.36 (5)° |

Advanced Bioanalytical Techniques for Biological Activity Assessment

While this compound is primarily a synthetic intermediate, the indazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active molecules. Therefore, derivatives synthesized from this intermediate are often subjected to a variety of advanced bioanalytical techniques to assess their potential therapeutic effects.

Cell-Based Assays are fundamental for evaluating the effect of compounds on living cells. Antiproliferative assays, such as the MTT assay, are used to determine a compound's ability to inhibit cancer cell growth, yielding an IC₅₀ value (the concentration required to inhibit 50% of cell growth). Other assays can assess cytotoxicity, the induction of apoptosis (programmed cell death), or the inhibition of cell migration and invasion, which are critical processes in cancer metastasis.